Fmoc-D-leu-cl

Übersicht

Beschreibung

Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is a chloroformate ester . It is used to introduce the fluorenylmethyloxycarbonyl protecting group as the Fmoc carbamate . The Fmoc group is frequently used as a protecting group for amines .

Synthesis Analysis

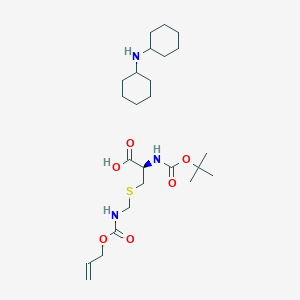

Fmoc-Cl can be prepared by reacting 9-fluorenylmethanol with phosgene . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Molecular Structure Analysis

The chemical formula of Fmoc-Cl is C15H11ClO2 . It has a molar mass of 258.70 g·mol−1 .

Chemical Reactions Analysis

Fmoc-Cl is used to introduce the Fmoc group to amines . The Fmoc group can be rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .

Physical And Chemical Properties Analysis

Fmoc-Cl has a melting point of 62 to 64 °C (144 to 147 °F; 335 to 337 K) . It is used in conjunction with o-phthalaldehyde (OPA), selective for primary amines, to doubly derivatize amino acids and biogenic amines in biological tissues .

Wissenschaftliche Forschungsanwendungen

Solid Phase Peptide Synthesis (SPPS)

Fmoc-D-leu-cl: is commonly used in SPPS , a method for chemically synthesizing peptides. This technique involves the sequential addition of amino acid residues to a growing peptide chain, which is anchored to an insoluble resin. The Fmoc group serves as a temporary protection for the amino group during synthesis, allowing for the specific coupling of amino acids .

Development of Epitope-Specific Antibodies

In immunology, Fmoc-D-leu-cl can be utilized to synthesize peptides that mimic specific epitopes. These synthetic peptides are then used to generate antibodies without the need for purifying the protein from a biological source. This application is crucial for developing diagnostic tools and therapeutic antibodies .

Peptide-Based Hydrogels

Peptide-based hydrogels are promising materials for biomedical applications, such as drug delivery and tissue engineering. Fmoc-D-leu-cl contributes to the self-assembly of peptides into hydrogel-forming structures. These hydrogels can provide a physiologically relevant environment for cell growth and are responsive to various stimuli .

Tissue Engineering

The self-assembling properties of peptides containing Fmoc-D-leu-cl make them suitable for tissue engineering applications. They can form scaffolds that support cell adhesion, survival, and proliferation, which is essential for creating artificial tissues and organs .

Synthesis of Natural Products

Fmoc-D-leu-cl: is also used in the synthesis of complex natural products, such as cyclic depsipeptides. These compounds have various biological activities and can be found in marine fungi and other natural sources. Synthetic approaches allow for the exploration of these molecules for potential drug development .

Construction of Peptide-Based Materials

The introduction of the Fmoc group into peptides, including Fmoc-D-leu-cl , enables the construction of peptide-based materials. These materials have applications in creating hydrogels and other structures with unique physical properties, useful in material science and nanotechnology .

Wirkmechanismus

Safety and Hazards

Eigenschaften

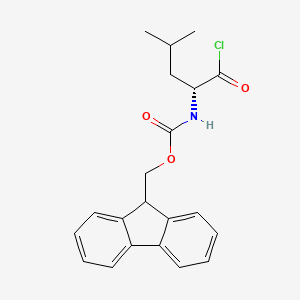

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-chloro-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO3/c1-13(2)11-19(20(22)24)23-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,23,25)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWFVICGSTUKMS-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-leu-cl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

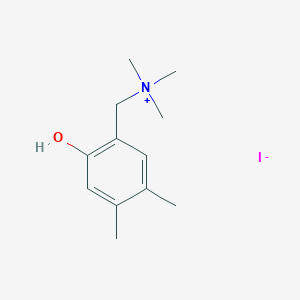

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Benzyl-2-bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442720.png)

![4-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442722.png)

![(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine hydrochloride](/img/structure/B1442726.png)